molecular formula C19H23Cl2N5O B12738089 1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride CAS No. 104373-78-6

1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride

Katalognummer: B12738089
CAS-Nummer: 104373-78-6
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: QTPURKADFWXFJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with a suitable acylating agent, followed by the introduction of the cyanophenyl and pyridinyl groups. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce a secondary amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Piperazineethanamine: Known for its use in the synthesis of pharmaceuticals.

    1-Piperazinecarboxamide: Studied for its potential therapeutic effects.

    1-Piperazinepropanol: Used in organic synthesis and medicinal chemistry.

Uniqueness

1-Piperazinepropanamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Eigenschaften

CAS-Nummer

104373-78-6

Molekularformel

C19H23Cl2N5O

Molekulargewicht

408.3 g/mol

IUPAC-Name

N-(4-cyanophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride

InChI

InChI=1S/C19H21N5O.2ClH/c20-15-16-4-6-17(7-5-16)22-19(25)8-10-23-11-13-24(14-12-23)18-3-1-2-9-21-18;;/h1-7,9H,8,10-14H2,(H,22,25);2*1H

InChI-Schlüssel

QTPURKADFWXFJG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=N3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.